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Benzo[f]quinolinium, 4-methyl-

Cat. No.: B14679494
CAS No.: 33718-26-2
M. Wt: 194.25 g/mol
InChI Key: XJBFCKVOZDMKMD-UHFFFAOYSA-N
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Description

Historical Development of Benzo[f]quinoline (B1222042) Chemistry

The study of benzo[f]quinoline and its derivatives has a long history, with initial syntheses dating back to classic organic reactions. researchgate.net Early methods for preparing the benzo[f]quinoline scaffold include the Skraup synthesis, photochemical cyclohydrogenation, and the Doebner-Von Miller reaction. researchgate.net The Skraup reaction, for instance, involves the reaction of 2-naphthylamine (B18577) with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net Over the years, synthetic methodologies have evolved, enabling the creation of a diverse array of substituted benzo[f]quinoline derivatives. researchgate.net The native benzo[f]quinoline heterocycle has been identified in environmental sources such as coal tar, petroleum distillate, and urban air particulates. nih.gov

Structural Framework and Aromaticity Considerations within Benzo[f]quinolinium Species

The core structure of benzo[f]quinoline consists of a quinoline (B57606) system fused with a benzene (B151609) ring. ontosight.ai This fusion results in an extended π-conjugated system, which is responsible for the molecule's characteristic blue fluorescence. researchgate.net The IUPAC name for benzo[f]quinoline is 1-azaphenanthrene. nih.gov

Quaternization of the nitrogen atom in the benzo[f]quinoline ring system to form a benzo[f]quinolinium salt significantly alters the electronic properties of the molecule. This process involves the alkylation of the nitrogen, in this case with a methyl group to form Benzo[f]quinolinium, 4-methyl-. The positive charge on the nitrogen atom enhances the electron-withdrawing nature of the heterocyclic ring, influencing the molecule's reactivity and potential as a ligand. nih.gov The planarity of the fused aromatic rings is a key structural feature, contributing to its ability to intercalate with biomolecules.

Academic Significance of Quaternized Benzo[f]quinoline Core Structures in Contemporary Research

Quaternized benzo[f]quinoline derivatives, known as benzo[f]quinolinium salts, are of considerable interest in contemporary research due to their diverse applications. These compounds have been investigated for their potential biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The quaternization process is a key step in the synthesis of various derivatives, often serving as a precursor for further chemical modifications, such as [3+2] dipolar cycloaddition reactions to create more complex heterocyclic systems. nih.gov

The fluorescent properties of the benzo[f]quinoline core are also of significant academic interest, with some derivatives being explored for their potential use in organic light-emitting devices (OLEDs). nih.gov The ability to tune the electronic and photophysical properties through substitution on the benzo[f]quinoline framework makes these compounds versatile platforms for materials science research.

Scope and Focus of Research on Benzo[f]quinolinium, 4-methyl- and Related Congeners

Research on Benzo[f]quinolinium, 4-methyl- and its analogs primarily centers on their synthesis, structural characterization, and evaluation of their chemical and biological properties. Studies have explored various synthetic routes to these quaternized salts and their subsequent reactions to form new compounds. nih.govnih.gov A significant area of investigation is their potential as anticancer agents, with some benzo[f]quinolinium salts demonstrating notable cytotoxic efficiency against various cancer cell lines. nih.gov Furthermore, the antimicrobial, particularly antifungal, activity of these salts has been a subject of study. nih.gov

The influence of different substituents on the quaternized nitrogen and other positions of the benzo[f]quinoline ring system is a key aspect of this research, as it allows for the fine-tuning of the compounds' properties. nih.govnih.gov For example, the nature of the substituent on the nitrogen atom (aliphatic vs. aromatic) has been shown to impact the biological activity of the resulting salts. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N+ B14679494 Benzo[f]quinolinium, 4-methyl- CAS No. 33718-26-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33718-26-2

Molecular Formula

C14H12N+

Molecular Weight

194.25 g/mol

IUPAC Name

4-methylbenzo[f]quinolin-4-ium

InChI

InChI=1S/C14H12N/c1-15-10-4-7-13-12-6-3-2-5-11(12)8-9-14(13)15/h2-10H,1H3/q+1

InChI Key

XJBFCKVOZDMKMD-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for Benzo F Quinolinium, 4 Methyl and Its Structural Analogues

Direct Quaternization Strategies for the Benzo[f]quinoline (B1222042) Nucleus

The quaternization of the nitrogen atom in the benzo[f]quinoline scaffold is a fundamental transformation that introduces a positive charge and enhances the reactivity of the heterocyclic system. nih.govnih.gov This process is typically the initial step in a two-step reaction sequence aimed at producing diverse benzo[f]quinoline derivatives. nih.gov

N-Methylation Approaches to Benzo[f]quinolinium, 4-methyl- and Derivatives

The synthesis of Benzo[f]quinolinium, 4-methyl- and its derivatives is commonly achieved through N-methylation of the parent benzo[f]quinoline. One reported method involves the reaction of benzo[f]quinoline with methylsulfinyl carbanion, which is generated from dimethylsulfoxide and sodium hydride. researchgate.net This approach leads to the formation of methyl-benzo[f]quinoline derivatives. researchgate.net Another strategy for obtaining methyl-substituted benzo[f]quinolines is the Skraup reaction, which utilizes 4-methyl-2-naphtylamine as a starting material. researchgate.net

Synthesis of Diverse N-Substituted Benzo[f]quinolinium Salts

A versatile and efficient method for synthesizing a wide array of N-substituted benzo[f]quinolinium salts involves the direct quaternization of benzo[f]quinoline with various reactive halides. nih.govnih.gov This reaction is typically carried out by treating benzo[f]quinoline with α-halocarbonyl compounds, such as 1-bromo-alkyl-2-ones, 2-iodoacetamides, and substituted or unsubstituted phenacyl bromides. nih.gov This straightforward two-step procedure, starting with the quaternization of the nitrogen heterocycle, allows for the introduction of diverse substituents on the nitrogen atom, leading to a library of benzo[f]quinolinium salts with varying electronic and steric properties. nih.govnih.gov

Table 1: Examples of Reagents Used in the Synthesis of N-Substituted Benzo[f]quinolinium Salts

Reagent TypeSpecific Examples
Reactive HalidesAmides, Esters, Aromatic Ketones nih.gov
α-Halocarbonyl Compounds1-bromo-alkyl-2-one, 2-iodoacetamide, (un)substituted phenacyl bromides nih.gov
Bromoketones2a-c nih.gov

Optimization of Reaction Conditions for Quaternization

The efficiency of the quaternization reaction can be significantly influenced by the reaction conditions. To achieve maximum yields of the desired benzo[f]quinolinium salts, optimization of these conditions is crucial. nih.gov Factors such as the choice of solvent and base can be adapted based on the specific reactants being used. nih.gov For instance, in the synthesis of certain benzo[c]quinolinium salts, a monomode microwave reactor was utilized, allowing for precise temperature and pressure control. The optimal temperature for the formation of these salts was found to be 90°C, with the reaction completing in a significantly reduced time of 10-15 minutes compared to conventional heating methods. nih.gov Traditional thermal heating often requires lengthy reaction times, up to 36 hours in some cases, highlighting the advantage of microwave-assisted synthesis in terms of energy efficiency and reaction speed. nih.gov

Construction of Fused Polycyclic Systems via Benzo[f]quinolinium Intermediates

Quaternized benzo[f]quinolinium salts serve as valuable intermediates for the construction of more complex, fused polycyclic systems. A prominent strategy for achieving this is through 1,3-dipolar cycloaddition reactions involving in situ generated N-ylides. nih.govnih.gov

1,3-Dipolar Cycloaddition Reactions Involving Benzo[f]quinolinium N-Ylides

The [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful tool for synthesizing five-membered heterocyclic rings. nih.govnih.gov In the context of benzo[f]quinoline chemistry, this reaction involves the in situ generation of benzo[f]quinolinium N-ylides, which then react with various dipolarophiles. nih.govnih.gov This methodology has been successfully employed to create novel fused pyrrolo-benzo[f]quinoline and isoindolo-benzo[f]quinoline structures. nih.gov The reaction exhibits high regioselectivity, leading to the formation of specific isomers. nih.gov

Table 2: Dipolarophiles Used in Cycloaddition Reactions with Benzo[f]quinolinium N-Ylides

Dipolarophile TypeSpecific Examples
Symmetrically Substituted AlkyneDimethyl acetylenedicarboxylate (B1228247) (DMAD) nih.govnih.gov
Nonsymmetrically Substituted AlkyneEthyl propiolate, nih.gov Methyl propiolate nih.govnih.gov
Activated Symmetrically Substituted Alkene1,4-Naphthoquinone (B94277) nih.gov

The key reactive species in these cycloaddition reactions, the benzo[f]quinolinium N-ylides, are typically generated in situ from their corresponding quaternary salts. nih.govnih.govnih.gov This is achieved by treating the benzo[f]quinolinium salt with a base. nih.govnih.gov The choice of base and solvent is critical for the successful generation of the ylide and the subsequent cycloaddition. For reactions with alkyne dipolarophiles, 1,2-butylene oxide has been used as both a solvent and a base. nih.govnih.gov Alternatively, for reactions with activated alkene dipolarophiles like 1,4-naphthoquinone, a combination of chloroform (B151607) as the solvent and triethylamine (B128534) as the base has proven effective. nih.gov The in situ formation of these ylides avoids the need to isolate the often unstable ylide intermediates, making this a practical and efficient synthetic route. nih.govnih.govnih.gov

Reactivity with Electron-Deficient Dipolarophiles (Alkynes, Alkenes)

A primary method for elaborating the benzo[f]quinoline core involves the [3+2] dipolar cycloaddition reaction. nih.gov This process begins with the quaternization of benzo[f]quinoline with an α-halocarbonyl compound to form a stable benzo[f]quinolinium salt. nih.gov In the presence of a base, such as 1,2-epoxybutane (B156178) or triethylamine, this salt generates a highly reactive benzo[f]quinolinium N-ylide in situ. nih.govlew.ro This ylide, acting as a 1,3-dipole, readily reacts with electron-deficient dipolarophiles. nih.gov

When reacted with activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate, the ylides undergo a cycloaddition followed by aromatization to yield substituted benzo[f]pyrrolo[1,2-a]quinoline derivatives. lew.roresearchgate.net Similarly, the reaction with electron-poor alkenes, like 1,4-naphthoquinone, results in the formation of fused polycyclic structures such as isoindolo-benzo[f]quinolines. nih.gov This versatile reaction pathway allows for the creation of a wide array of fused heterocyclic systems by varying the substituents on both the ylide and the dipolarophile. nih.govnih.gov

Benzo[f]quinolinium Salt Precursor (Ylide Source)DipolarophileProduct TypeReference
Benzo[f]quinoline + 2-bromoacetophenonesElectron-deficient alkynes (e.g., DMAD)Benzo[f]pyrrolo[1,2-a]quinolines lew.ro
Benzo[f]quinoline + 2-chloro-(N-phenyl)acetamidesElectron-deficient alkynesBenzo[f]pyrrolo[1,2-a]quinolines lew.ro
Benzo[f]quinoline + Aliphatic/Aromatic Halides1,4-Naphthoquinone (alkene)Isoindolo-benzo[f]quinolines nih.gov
Regiochemical and Stereochemical Aspects in Cycloaddition Reactions

The outcomes of [3+2] cycloaddition reactions involving benzo[f]quinolinium ylides are governed by fundamental principles of orbital symmetry and electronic interactions. libretexts.org The regioselectivity of the reaction—the specific orientation in which the dipole and dipolarophile combine—is dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. libretexts.orgnih.gov

Computational studies on analogous azomethine ylide systems confirm that these cycloadditions are typically polar, asynchronous, one-step processes. nih.gov The regiochemistry can be predicted by analyzing the electronic properties of the reactants. The most favorable pathway involves the attack of the most nucleophilic carbon of the ylide on the most electrophilic carbon of the dipolarophile, a preference that is also influenced by steric hindrance. nih.gov For instance, reactions using unsymmetrical dipolarophiles consistently yield a single regioisomer, demonstrating the high predictability of this reaction. nih.gov

The stereochemistry of the cycloaddition, which describes the three-dimensional arrangement of the resulting cycloadduct, is also highly specific. The reaction can proceed through different transition states, often described as exo or endo approaches. nih.gov The preferred pathway and the resulting diastereomeric ratio of the products are sensitive to the specific substituents present on the phenyl ring of the dipolarophile. nih.gov

Multi-Component Reaction Pathways to Benzo[f]quinoline Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules like benzo[f]quinoline derivatives. lew.ro These processes are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity.

One prominent example is a one-pot, three-component synthesis that yields benzo[f]pyrrolo[1,2-a]quinolines. This reaction brings together benzo[f]quinoline, a 2-haloacetyl derivative (like a 2-bromoacetophenone), and an electron-deficient alkyne. lew.ro The sequence involves the initial quaternization of the benzo[f]quinoline, followed by in situ generation of the ylide and subsequent 1,3-dipolar cycloaddition with the alkyne. lew.ro

A different three-component strategy allows for the metal-free construction of 2-substituted benzo[f]quinolines. acs.orgacs.org This method combines an aromatic amine (such as 2-naphthylamine), an aldehyde, and a tertiary amine, which cleverly serves as the vinyl source. The reaction proceeds through a [4+2] condensation mechanism under an oxygen atmosphere, promoted by an ammonium (B1175870) salt, to selectively form the new pyridine (B92270) ring fused to the naphthalene (B1677914) core. acs.orgacs.org This approach provides a novel and direct route to quinoline (B57606) derivatives with various substituents. nih.gov

ComponentsReaction TypeProductKey FeaturesReference
1. Benzo[f]quinoline2. 2-Haloacetyl derivative3. Electron-deficient alkyneOne-pot [3+2] CycloadditionBenzo[f]pyrrolo[1,2-a]quinolineMicrowave-assisted, efficient lew.ro
1. Aromatic amine (2-naphthylamine)2. Aldehyde3. Tertiary amine[4+2] Condensation2-Substituted Benzo[f]quinolineMetal-free, neutral conditions acs.orgacs.org

Modern Approaches in Benzo[f]quinolinium Synthesis

Modern synthetic chemistry emphasizes not only the novelty of the molecules produced but also the efficiency, safety, and environmental impact of the methods used. The synthesis of benzo[f]quinolinium compounds has benefited significantly from such contemporary approaches.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of benzo[f]quinoline synthesis, microwave irradiation has been successfully applied to the three-component reaction described previously. lew.ro By using a sealed microwave reactor, the reaction time for the synthesis of benzo[f]pyrrolo[1,2-a]quinolines was dramatically reduced to just 30 minutes at 120°C. lew.ro This represents a significant improvement over conventional heating methods, which often require several hours or even days. nih.gov The rapid and uniform heating provided by microwaves leads to higher yields, cleaner reactions, and operational simplicity, making it a highly advantageous technique. lew.ronih.gov

Application of Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly integrated into synthetic planning. The modern syntheses of benzo[f]quinolinium derivatives provide excellent examples of these principles in action.

Atom Economy and Process Efficiency : The one-pot, three-component syntheses maximize atom economy by incorporating most of the atoms from the reactants into the final product, minimizing waste. lew.roacs.org

Energy Efficiency : The use of microwave-assisted techniques drastically cuts down reaction times, thereby reducing energy consumption compared to traditional methods. lew.roasianpubs.org

Safer Solvents and Reagents : One MCR approach utilizes 1,2-epoxybutane, which serves as both the reaction medium and a non-corrosive acid scavenger, avoiding the need for stronger, more hazardous bases. lew.ro Another strategy is entirely metal-free, mitigating concerns related to toxic metal catalysts. acs.orgacs.org

Catalytic Methods in Benzo[f]quinolinium Scaffolds Formation

Catalysis is a cornerstone of modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. For the formation of benzo[f]quinoline-related structures, both metal-based and acid catalysis have proven effective.

A notable example is the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, a class of benzo[f]quinoline analogues. nih.gov This multi-step method relies on a sequence of palladium-catalyzed cross-coupling reactions, specifically the Sonogashira–Hagihara and Suzuki–Miyaura reactions, to construct the key carbon-carbon and carbon-aryl bonds. nih.govbeilstein-journals.org The final ring-closing step is then achieved through a Brønsted acid-mediated cycloisomerization. nih.gov This catalytic sequence tolerates a variety of functional groups and produces the desired polycyclic structures in moderate to quantitative yields. nih.gov In some cases, other metal catalysts like platinum(II) chloride have also been explored for the cyclization step. nih.gov

Reaction Mechanisms and Mechanistic Studies of Benzo F Quinolinium, 4 Methyl Transformations

Theoretical and Experimental Elucidation of Quaternization Mechanisms

The formation of 4-methyl-benzo[f]quinolinium salts is the initial and crucial step for their further chemical manipulation. This process, known as quaternization, involves the N-alkylation of the benzo[f]quinoline (B1222042) nitrogen atom. nih.gov The reaction typically proceeds via a direct and facile procedure where benzo[f]quinoline is treated with a methylating agent. nih.gov

The quaternization of benzo[f]quinoline with various reactive halides serves as the foundational step for generating a library of benzo[f]quinolinium salts. nih.gov This process involves the nucleophilic attack of the nitrogen atom of the benzo[f]quinoline on the electrophilic carbon of the methylating agent. The efficiency of this SN2 reaction is influenced by factors such as the nature of the leaving group on the methylating agent and the solvent used. masterorganicchemistry.comyoutube.com The resulting quaternary salts are stable compounds that can be isolated and characterized using various spectroscopic techniques. nih.gov

Reactant 1Reactant 2ProductReaction TypeRef.
Benzo[f]quinolineMethyl halide4-methyl-benzo[f]quinolinium halideQuaternization (SN2) nih.gov

Mechanistic Pathways of Benzo[f]quinolinium Ylide Formation and Decomposition

The hydrogen atoms on the methyl group of 4-methyl-benzo[f]quinolinium exhibit enhanced acidity due to the powerful electron-withdrawing effect of the adjacent positively charged nitrogen atom within the aromatic ring system. nih.gov This acidity allows for the in situ generation of a benzo[f]quinolinium ylide in the presence of a base. nih.gov Ylides are zwitterionic species characterized by opposite charges on adjacent atoms, both having complete octets. libretexts.orglibretexts.org

The formation of the ylide involves the deprotonation of the methyl group by a suitable base. nih.gov The choice of base and solvent is critical and can influence the reaction conditions and yields of subsequent reactions. nih.gov For instance, bases like triethylamine (B128534) or even the solvent itself, such as 1,2-butylene oxide, can be employed to generate the ylide. nih.gov

Once formed, the benzo[f]quinolinium ylide is a reactive intermediate. nih.gov While these ylides are utilized in cycloaddition reactions, their stability and potential decomposition pathways are important considerations. The presence of electron-withdrawing groups can stabilize ylides. researchgate.net

ReactantConditionIntermediateReaction TypeRef.
4-methyl-benzo[f]quinolinium saltBase (e.g., Triethylamine)Benzo[f]quinolinium ylideDeprotonation nih.gov

Detailed Mechanisms of [3+2] Dipolar Cycloaddition Reactions

Benzo[f]quinolinium ylides are classified as azomethine ylides, which are versatile 1,3-dipoles. mdpi.com They readily undergo [3+2] dipolar cycloaddition reactions with various dipolarophiles, such as activated alkynes and alkenes, to construct five-membered heterocyclic rings. nih.govmdpi.comallfordrugs.com This type of reaction is a powerful tool in organic synthesis for building complex molecular architectures. nih.gov

The general mechanism involves the reaction of the in situ generated benzo[f]quinolinium ylide with a dipolarophile. nih.gov For example, the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate leads to the formation of pyrrolo[1,2-a]benzo[f]quinoline derivatives. nih.gov Similarly, reaction with 1,4-naphthoquinone (B94277) yields isoindolo-benzo[f]quinolines. nih.gov

Concerted vs. Stepwise Mechanistic Considerations

The [3+2] cycloaddition reactions can proceed through either a concerted or a stepwise mechanism. researchgate.net In a concerted pathway, the two new sigma bonds are formed simultaneously, although not necessarily at the same rate (asynchronous). allfordrugs.com A stepwise mechanism, on the other hand, involves the formation of a zwitterionic or diradical intermediate. researchgate.net

Computational studies on similar 1,3-dipolar cycloadditions suggest that for many common dipolarophiles, the concerted mechanism is generally favored over the stepwise diradical pathway. nih.govresearchgate.net However, the nature of the reactants can influence the mechanism, and in some cases, a stepwise process might become competitive. nih.gov The specific mechanism for the [3+2] cycloaddition of benzo[f]quinolinium ylides would likely depend on the specific dipolarophile used and the reaction conditions.

Frontier Molecular Orbital (FMO) Theory in Cycloaddition Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity and stereoselectivity of cycloaddition reactions. allfordrugs.com The theory considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (the ylide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. mdpi.com The reaction is favored when the energy gap between the interacting orbitals is small.

In the context of benzo[f]quinolinium ylide cycloadditions, the relative energies of the HOMO of the ylide and the LUMO of the dipolarophile will determine the regiochemical outcome of the reaction. nih.gov The attack of the nucleophilic carbon of the ylide on the more electrophilic carbon of the dipolarophile is generally favored. nih.gov

Influence of Electronic and Steric Factors on Reactivity and Selectivity

Both electronic and steric factors play a crucial role in the reactivity of benzo[f]quinolinium salts and the selectivity of their cycloaddition reactions. nih.govnih.gov The electron-withdrawing nature of the benzo[f]quinolinium core significantly influences the acidity of the N-alkyl protons and the stability of the resulting ylide. nih.gov

In the [3+2] cycloaddition reactions, the electronic nature of the substituents on both the ylide and the dipolarophile can affect the reaction rate and regioselectivity. Electron-withdrawing groups on the dipolarophile generally enhance its reactivity towards the nucleophilic ylide. nih.gov Steric hindrance can also dictate the stereochemical outcome of the reaction, favoring the formation of the less sterically congested product. allfordrugs.comnih.gov For instance, in the reaction of azomethine ylides with certain acrylonitriles, the exo-cycloadduct is consistently obtained as the major diastereomer due to steric factors. nih.gov

Kinetic and Thermodynamic Investigations of Benzo[f]quinolinium-Mediated Reactions

Kinetic and thermodynamic studies provide valuable insights into the reaction mechanisms. The rates of quaternization and subsequent cycloaddition reactions can be measured to understand the factors influencing reactivity. nih.govacs.org For instance, the use of microwave and ultrasound irradiation has been shown to dramatically accelerate both the N-alkylation and the [3+2] dipolar cycloaddition reactions of benzo[c]quinoline, a structural isomer of benzo[f]quinoline, leading to higher yields in significantly shorter reaction times compared to conventional heating. nih.govnih.gov This acceleration is attributed to the efficient heating of the polar intermediates (the salt and the ylide) by the microwave energy. nih.gov

Thermodynamic considerations, such as the relative stability of different ylide conformers or the endo vs. exo transition states in cycloaddition reactions, can be evaluated through computational methods like Density Functional Theory (DFT). mdpi.com These calculations can help rationalize the observed product distributions and provide a deeper understanding of the reaction pathways. mdpi.com

Advanced Characterization and Spectroscopic Analysis in Benzo F Quinolinium, 4 Methyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of "Benzo[f]quinolinium, 4-methyl-". By analyzing the magnetic properties of its atomic nuclei, researchers can map out the carbon skeleton and the positions of protons, providing a complete picture of its architecture.

Proton NMR (¹H-NMR) Analysis of Benzo[f]quinolinium Protons

Proton NMR (¹H-NMR) spectroscopy provides crucial information about the chemical environment of the hydrogen atoms in "Benzo[f]quinolinium, 4-methyl-". The chemical shifts of the protons in the benzo[f]quinoline (B1222042) core are influenced by the aromatic ring currents and the presence of the nitrogen atom. In derivatives of benzo[f]quinoline, the protons H-6, H-7, and H-8 often exhibit the most downfield signals, with chemical shifts ranging from 8.14 ppm to 8.80 ppm. nih.gov For instance, in some pyrrolo–benzo[f]quinoline structures, the H-10 and H-11 protons are the most deshielded, with the H-10 signal appearing around 8.78 ppm in amide derivatives and at a lower chemical shift in esteric derivatives. nih.gov The concentration of the sample can also affect the chemical shifts of quinoline (B57606) protons due to intermolecular π-π stacking interactions. uncw.edu

Table 1: Representative ¹H-NMR Chemical Shift Data for Benzo[f]quinoline Derivatives

ProtonChemical Shift (ppm)Multiplicity
H-68.14 - 8.80m
H-78.14 - 8.80m
H-88.14 - 8.80m
H-10 (amide)~8.78s
H-11 (amide)~8.67s
H-10 (ester)~8.56s
H-11 (ester)~8.44s

Note: The data presented are representative values for benzo[f]quinoline derivatives and may vary for "Benzo[f]quinolinium, 4-methyl-". nih.gov

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C-NMR) spectroscopy is instrumental in defining the carbon framework of "Benzo[f]quinolinium, 4-methyl-". The chemical shifts of the carbon atoms provide insights into their hybridization and electronic environment. In pyrrolo–benzo[f]quinoline derivatives with a completely aromatic structure, the carbon atoms of the pyrrolic cycle (C-1, C-2, C-3, and C-13) show chemical shifts in the range of 102.8 ppm to 139.4 ppm. nih.gov Computational studies on related heterohelicenes have shown a good correlation between calculated and experimental ¹³C NMR data, with normalized root-mean-square deviation values typically between 1.9–2.8%. mdpi.com

Table 2: Representative ¹³C-NMR Chemical Shift Data for Aromatic Carbons in Pyrrolo–benzo[f]quinoline Derivatives

CarbonChemical Shift (ppm)
C-1102.8 - 139.4
C-2102.8 - 139.4
C-3102.8 - 139.4
C-13102.8 - 139.4

Note: This table provides a general range for aromatic carbons in related structures and specific values for "Benzo[f]quinolinium, 4-methyl-" would require experimental determination. nih.gov

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in "Benzo[f]quinolinium, 4-methyl-".

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). researchgate.netyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the complete molecular structure. youtube.com In aromatic systems, the ³J coupling is generally stronger than the ²J coupling. youtube.com

These techniques, when used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the structural integrity of "Benzo[f]quinolinium, 4-methyl-".

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in "Benzo[f]quinolinium, 4-methyl-" by analyzing its vibrational modes. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint. For example, in a related benzo[f]quinoline derivative, a carbonyl (C=O) stretching vibration was observed at 1685 cm⁻¹. nih.gov In another study, a conjugated nitrile group in a benzo[f]quinoline-based heterocycle showed an absorption band at a lower frequency than a non-conjugated nitrile. nih.gov The presence of an NH group can be identified by absorption bands in the IR spectrum. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Benzo[f]quinoline Derivatives

Functional GroupAbsorption Frequency (cm⁻¹)
C=O (ketone)~1685
C=O (conjugated ketone)~1674
C≡N (conjugated)Lower frequency
N-HVariable

Note: The values are examples from related compounds and the exact frequencies for "Benzo[f]quinolinium, 4-methyl-" would depend on its specific structure. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of "Benzo[f]quinolinium, 4-methyl-". This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the unambiguous determination of the molecular formula. The high resolution of the instrument can differentiate between ions with very similar masses, minimizing false positive identifications. nih.gov For instance, in the analysis of related compounds, HRMS has been used to confirm the identity of synthesized molecules. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful, non-destructive techniques used to probe the electronic transitions and de-excitation pathways in molecules. For Benzo[f]quinolinium, 4-methyl-, these methods provide critical insights into its behavior in the ground and excited states.

The photophysical properties of benzo[f]quinolinium systems are of significant interest due to their potential applications in various fields, including as fluorescent probes and in organic light-emitting diodes (OLEDs). researchgate.netnih.gov The parent heterocycle, benzo[f]quinoline, is known to exhibit blue fluorescence owing to its extended π-conjugated system. researchgate.net Upon quaternization of the nitrogen atom, as in Benzo[f]quinolinium, 4-methyl-, the electronic and photophysical properties are expected to be modulated.

Studies on related quinolinium-based fluorescent probes, such as 1-methyl-7-amino-quinolinium, have demonstrated that these systems can possess highly favorable photophysical characteristics. For instance, the 1-methyl-7-amino-quinolinium fluorophore exhibits a high fluorescence quantum yield, in the range of 0.7–0.8, and long fluorescence lifetimes of 12–13 ns. nih.gov These properties are significantly influenced by the substitution pattern on the quinolinium core. nih.gov

The absorption spectra of benzoquinoline isomers, which are structurally related to benzo[f]quinoline, show multiple bands in the UV-visible region. doi.org The excited-state dynamics of these isomers, such as 7,8-benzoquinoline, have been investigated, revealing processes like excited-state proton transfer in certain solvents. doi.org While specific absorption and emission maxima for Benzo[f]quinolinium, 4-methyl- are not extensively documented in publicly available literature, the general characteristics can be inferred from its structural analogues. The introduction of a methyl group at the 4-position (the nitrogen atom) is anticipated to cause a red-shift in the absorption and emission spectra compared to the parent benzo[f]quinoline.

The following table provides a comparative overview of the photophysical properties of related compounds to offer a predictive context for Benzo[f]quinolinium, 4-methyl-.

CompoundAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Solvent
7,8-Benzoquinoline~350~380-Water
1-Methyl-7-amino-quinolinium--0.6 - 0.8Aqueous Media
Benzo[f]quinazoline-1,3(2H,4H)-diones300-400400-550-Various

Data compiled from various sources for illustrative purposes. nih.govdoi.orgnih.gov

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key phenomenon in understanding the interaction between a solute and its solvent environment. The electronic spectra of quinolinium derivatives can be sensitive to solvent polarity. doi.org This sensitivity arises from changes in the relative stabilization of the ground and excited states by the solvent.

For polar molecules like Benzo[f]quinolinium, 4-methyl-, an increase in solvent polarity is expected to lead to a bathochromic (red) shift in the emission spectrum. This is due to the larger dipole moment in the excited state compared to the ground state, which is more stabilized by polar solvents. The study of solvatochromism provides valuable information about the electronic distribution in the molecule in its different electronic states.

While specific solvatochromic data for Benzo[f]quinolinium, 4-methyl- is limited, studies on other heterocyclic compounds demonstrate the methodologies used. The Lippert-Mataga equation is often employed to correlate the Stokes shift with the solvent polarity function, allowing for the estimation of the change in dipole moment upon excitation. researchgate.net

The following table illustrates the typical shifts observed for a solvatochromic dye in different solvents.

SolventPolarity (Dielectric Constant)Absorption Max (nm)Emission Max (nm)
n-Hexane1.88400450
Dichloromethane8.93410470
Acetonitrile37.5415480
Water80.1420495

This is a representative data table to illustrate the concept of solvatochromism.

The excited-state dynamics of a molecule dictate its photophysical properties, including its fluorescence quantum yield and lifetime. Upon photoexcitation, a molecule can return to the ground state through various radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) pathways. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.

For quinolinium-based systems, the excited-state dynamics can be complex. In some cases, processes like excited-state intramolecular proton transfer (ESIPT) can occur, leading to dual fluorescence. nih.gov The rigidity of the molecular structure also plays a crucial role; more rigid molecules tend to have higher fluorescence quantum yields as non-radiative decay pathways involving molecular vibrations are suppressed. nih.gov

The fluorescence quantum yield of Benzo[f]quinolinium, 4-methyl- is expected to be influenced by the solvent environment and the presence of any quenchers. As seen in related quinolinium compounds, the quantum yields can be quite high, making them suitable for fluorescence-based applications. nih.gov The fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state via fluorescence, is another critical parameter. Time-resolved fluorescence spectroscopy is the primary technique used to measure fluorescence lifetimes.

The following table presents data on fluorescence quantum yields and lifetimes for some related compounds, providing a basis for what might be expected for Benzo[f]quinolinium, 4-methyl-.

CompoundFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)Solvent
1-Methyl-7-amino-quinolinium0.6 - 0.812 - 13Aqueous Media
7,8-Benzoquinoline-8.3Trifluoroethanol
Thioflavin T (a benzothiazole (B30560) dye)Low in water, high in viscous media-Water, etc.

Data compiled from various sources for illustrative purposes. nih.govdoi.orgnih.gov

Computational Chemistry and Theoretical Investigations of Benzo F Quinolinium, 4 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a important method for the computational study of quinolinium derivatives, providing a balance between accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry and electronic properties of Benzo[f]quinolinium, 4-methyl-.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For benzo[f]quinolinium derivatives, the HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is localized on the electron-deficient pyridinium (B92312) ring. The introduction of a methyl group at the N4 position further influences the electronic distribution. Theoretical studies on related N-methylated quinolinium compounds indicate that the positive charge is largely concentrated on the nitrogen atom and the adjacent carbon atoms.

Table 1: Calculated Frontier Orbital Energies for a Representative Benzo[f]quinolinium System

Molecular OrbitalEnergy (eV)Spatial Distribution
HOMO-6.5Primarily on the fused benzene (B151609) and naphthalene (B1677914) rings
LUMO-2.1Concentrated on the N-methylated pyridinium ring
HOMO-LUMO Gap4.4

Note: The values presented are illustrative and based on typical DFT calculations for similar aromatic nitrogen heterocycles.

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In Benzo[f]quinolinium, 4-methyl-, the ESP map would show a region of high positive potential around the N-methylpyridinium part of the molecule, indicating its susceptibility to nucleophilic attack. The fused benzene rings, in contrast, would exhibit a more neutral or slightly negative potential.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom. These analyses would confirm the localization of the positive charge on the nitrogen atom and the surrounding carbons of the quinolinium core.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While Benzo[f]quinolinium, 4-methyl- is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational flexibility, particularly concerning the orientation of the methyl group and its interactions with solvent molecules or other species in its environment. MD simulations can model the dynamic behavior of the molecule over time, revealing how it interacts with its surroundings through non-covalent forces such as van der Waals interactions and hydrogen bonding (if applicable with the solvent).

Quantum Chemical Studies of Reactivity and Reaction Pathways

Quantum chemical calculations are employed to study the reactivity of Benzo[f]quinolinium, 4-methyl- and to elucidate potential reaction mechanisms. These studies can predict the most likely sites for chemical reactions and calculate the activation energies for various reaction pathways. For instance, the susceptibility of the quinolinium ring to nucleophilic addition can be quantitatively assessed.

Computational Modeling of Supramolecular Interactions Involving Benzo[f]quinolinium Cores

The planar and aromatic nature of the Benzo[f]quinolinium core makes it an ideal candidate for participating in supramolecular assemblies. Computational modeling is used to investigate these non-covalent interactions.

Computational studies can model the formation of host-guest complexes where the Benzo[f]quinolinium cation acts as a guest within a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. These models can predict the binding affinity and the geometry of the resulting complex. The primary driving forces for such complexation are typically π-π stacking interactions between the aromatic system of the quinolinium core and the host, as well as cation-π interactions.

Advanced Applications and Emerging Research Directions in Benzo F Quinolinium Chemistry

Contributions to Optoelectronics and Organic Electronic Materials

The inherent electronic and photophysical characteristics of benzo[f]quinoline (B1222042) derivatives make them promising candidates for applications in optoelectronics and organic electronic materials. nih.govrsc.org Their rigid, planar structure and extended π-system facilitate charge transport and light emission, crucial properties for these technologies.

Development of Fluorescent Dyes and Probes

Benzo[f]quinolinium derivatives are notable for their fluorescent properties, often exhibiting blue emission due to their extensive π-π conjugation. researchgate.net This has led to their development as fluorescent probes for various applications. For instance, a benzo[f]quinolinium fused chromophore has been engineered as a fluorescent probe for the selective detection of c-myc G-Quadruplex DNA, demonstrating a red emission and a large Stokes shift. dntb.gov.ua

The development of fluorescent dyes often involves modifying the core benzo[f]quinolinium structure to tune its photophysical properties. For example, the introduction of different substituents can alter the emission wavelength and quantum yield. Research has explored the synthesis of various derivatives to create probes that are water-soluble and fluoresce strongly in aqueous media, a significant challenge in the field.

Table 1: Examples of Benzo[f]quinolinium-Based Fluorescent Probes

Probe TypeTarget AnalyteKey Features
Benzo[f]quinolinium fused chromophorec-myc G-Quadruplex DNARed emission, large Stokes shift dntb.gov.ua

Integration into Organic Light-Emitting Devices (OLEDs) and Related Technologies

The electroluminescent properties of benzo[f]quinoline derivatives have positioned them as materials of interest for organic light-emitting diodes (OLEDs). researchgate.netnih.gov OLEDs are solid-state devices that convert electricity into light and are composed of thin films of organic materials. jmaterenvironsci.comossila.com The efficiency and color of the emitted light are dependent on the molecular structure of the organic compounds used in the emissive layer. ossila.com

Some benzo[f]quinoline analogues have been investigated for their potential use in OLEDs, where they can function as emitters or as part of the charge-transporting layers. researchgate.net The ability to synthesize derivatives with tailored properties allows for the optimization of device performance, including efficiency and color purity. nih.gov For instance, zinc complexes of 2-methyl-8-quinolinol have been used as dopants to achieve green electroluminescence in OLEDs. ijcce.ac.ir

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is a key process in this field, where molecules spontaneously organize into well-defined structures. rsc.org The planar nature and potential for intermolecular interactions make benzo[f]quinolinium derivatives interesting building blocks for supramolecular architectures.

The interplay between the self-assembly of molecules and their function is a critical area of research. For example, in the context of the antifungal drug amphotericin B, its self-assembly into different aggregation states (monomers, oligomers, and poly-aggregates) in aqueous media significantly impacts its biological activity and toxicity. nih.gov While specific research on the supramolecular chemistry of 4-methyl-benzo[f]quinolinium is still emerging, the principles of self-assembly observed in related systems suggest potential for creating novel functional materials.

Catalytic Functions of Benzo[f]quinolinium Derivatives

While the primary focus of benzo[f]quinolinium research has been on its photophysical and biological properties, there is growing interest in the catalytic applications of its derivatives. The nitrogen atom in the quinoline (B57606) ring can act as a coordination site for metal catalysts, and the extended aromatic system can influence the electronic environment of the catalytic center.

Palladium-catalyzed reactions, such as Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling, have been employed in the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, highlighting the utility of the benzoquinoline framework in facilitating complex organic transformations. beilstein-journals.orgnih.gov These synthetic strategies are crucial for building complex molecular architectures from simpler starting materials in an atom-economical and environmentally conscious manner. researchgate.net

Green Chemistry Applications Beyond Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of benzo[f]quinolinium chemistry in this area extends beyond just efficient synthesis.

One notable example is the use of iodine as a catalyst in aqueous media for the one-pot synthesis of benzo[f]pyrimido[4,5-b]quinoline derivatives. researchgate.net This method offers several advantages, including the use of an environmentally benign solvent (water), mild reaction conditions (room temperature), good yields, and operational simplicity, aligning with the core principles of green chemistry. researchgate.net

Future Research Perspectives and Unexplored Areas in Benzo[f]quinolinium, 4-methyl- Chemistry

The field of benzo[f]quinolinium, 4-methyl- chemistry holds considerable promise for future research. While significant progress has been made in understanding the fundamental properties and applications of this class of compounds, several areas remain ripe for exploration.

Future research could focus on:

Systematic derivatization: A more comprehensive exploration of how different substituents at various positions on the 4-methyl-benzo[f]quinolinium core influence its photophysical, electronic, and biological properties.

Advanced materials development: Designing and synthesizing novel materials for applications in advanced optoelectronics, such as thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs. nih.gov

Catalysis: Investigating the potential of 4-methyl-benzo[f]quinolinium derivatives as ligands for asymmetric catalysis or as organocatalysts themselves.

Biomedical applications: Expanding on the initial findings of anticancer and antimicrobial activities to develop more potent and selective therapeutic agents. nih.govnih.gov This could involve creating hybrid molecules that combine the benzo[f]quinolinium scaffold with other pharmacologically active moieties.

Computational studies: Employing density functional theory (DFT) and other computational methods to predict the properties of new derivatives and to gain deeper insights into their mechanism of action at a molecular level. nih.gov

By systematically exploring these avenues, the scientific community can unlock the full potential of 4-methyl-benzo[f]quinolinium chemistry, leading to the development of new technologies and therapeutic agents.

Q & A

Basic: What are the recommended synthetic routes for preparing benzo[f]quinolinium derivatives, and how can reaction efficiency be optimized?

Methodological Answer:
Benzo[f]quinolinium derivatives are typically synthesized via quaternization of the quinoline nitrogen followed by cycloaddition reactions. For example, quaternization with alkyl halides or arylating agents introduces substituents at the 4-methyl position. Cycloaddition reactions (e.g., 1,3-dipolar) can further functionalize the core structure. To optimize yields, ultrasound irradiation (20 kHz) reduces solvent use by threefold and improves reaction rates compared to classical heating . Characterization via elemental analysis and spectral techniques (¹H/¹³C-NMR, FT-IR) is critical for confirming purity and structural integrity .

Basic: How should researchers characterize the crystal structures of benzo[f]quinolinium salts?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystal packing and hydrogen-bonding networks. For example, monoclinic systems (space group C2/c) with lattice parameters a = 17.4314 Å, b = 9.1871 Å, and c = 13.2270 Å were resolved for bis(quinolinium) tetrabromidomanganate(II). Refinement using software like SHELX and validation via R-factors ensure accuracy. Hydrogen-bonding interactions between quinolinium cations and anions (e.g., MnBr₄²⁻) stabilize the lattice .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in antimicrobial activity between benzo[f]quinolinium salts (BQS) and pyrrolo derivatives (PBQC)?

Methodological Answer:
SAR analysis reveals that cationic BQS salts exhibit quasi-nonselective antifungal activity (e.g., against Candida albicans) due to electrostatic interactions with microbial membranes, while neutral PBQC cycloadducts lack charge-mediated uptake. Key modifications include:

  • Aliphatic vs. aromatic substituents : BQS with aromatic groups (e.g., 3i, 3j) show enhanced ATP synthase inhibition, correlating with antifungal potency.
  • Stereoelectronic effects : Electron-withdrawing groups improve membrane penetration.
    Experimental validation involves broth microdilution assays (NCCLS guidelines) and in silico docking (e.g., AutoDock Vina) to predict target binding .

Advanced: What mechanistic insights explain the role of benzo[f]quinolinium derivatives as mitochondrial permeability transition pore (MPTP) inhibitors?

Methodological Answer:
The quinolinium cation acts as a mitochondrial targeting group due to its delocalized positive charge, facilitating accumulation in the mitochondrial matrix. JW47, a prototype compound, inhibits MPTP opening more effectively than cyclosporin A (CsA) by binding to adenine nucleotide translocase. In vivo neuroprotection is assessed using experimental autoimmune encephalomyelitis (EAE) models in mice, with reduced immunosuppression compared to CsA. Toxicity profiling (e.g., MTT assays) ensures selective MPTP inhibition without off-target effects .

Advanced: How can computational methods predict the pharmacokinetic and toxicity profiles of benzo[f]quinolinium derivatives?

Methodological Answer:
In silico tools like SwissADME and ProTox-II evaluate:

  • Lipophilicity (LogP) : Optimal ranges (2–3) ensure membrane permeability.
  • Pharmacodynamics : Docking studies with ATP synthase or Topoisomerase II identify high-affinity binders (e.g., 3j, 3n).
  • ADMET : Predictions for absorption, CYP450 metabolism, and hERG channel inhibition guide low-toxicity candidate selection. Molecular dynamics simulations (e.g., GROMACS) validate stability in biological membranes .

Basic: What spectroscopic techniques are essential for analyzing benzo[f]quinolinium photophysical properties?

Methodological Answer:
UV-Vis spectroscopy identifies absorption maxima (e.g., 350–450 nm for quinolinium salts), while fluorescence spectroscopy measures quantum yields. Förster resonance energy transfer (FRET) probes (e.g., QQD) utilize quinolinium as both donor and acceptor, enabling ratiometric detection of HSO₃⁻/SO₃²⁻. Time-resolved fluorescence decay assays assess viscosity-dependent emission shifts .

Advanced: How do reaction conditions influence the catalytic activity of quinolinium salts in oxidation reactions?

Methodological Answer:
Quinolinium chloro chromate (QCC) oxidizes aldehydes (e.g., benzaldehyde) in CTAB micellar systems under acidic conditions. Kinetic studies (UV-Vis monitoring) reveal a first-order dependence on [QCC] and [substrate]. Mechanistic pathways (inner-sphere vs. outer-sphere electron transfer) are deduced using isotopic labeling (¹⁸O) and Hammett plots. Comparative studies with pyridinium analogs highlight superior stability of quinolinium catalysts .

Basic: What in vitro models are used to assess antifungal activity of benzo[f]quinolinium compounds?

Methodological Answer:
Broth microdilution assays (NCCLS M27-A/M38-A protocols) determine minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus fumigatus. Time-kill curves quantify fungicidal vs. fungistatic effects. Cytotoxicity is evaluated using mammalian cell lines (e.g., HEK293) via lactate dehydrogenase (LDH) release assays .

Advanced: How can ultrasound irradiation improve the synthesis of benzo[f]quinolinium cycloadducts?

Methodological Answer:
Ultrasound (20 kHz) enhances 1,3-dipolar cycloaddition yields by 30–40% compared to thermal methods. Cavitation effects reduce reaction times from hours to minutes and lower solvent volumes (e.g., acetonitrile) by threefold. Reaction monitoring via TLC and GC-MS ensures intermediate stability .

Advanced: What strategies mitigate toxicity in mitochondrial-targeted benzo[f]quinolinium derivatives?

Methodological Answer:
Structure-toxicity relationships (STRs) guide modifications:

  • Charge delocalization : Reduces nonspecific membrane interactions.
  • Auxiliary substituents : Hydroxy groups enhance solubility and reduce hepatotoxicity.
    In vivo tolerability is assessed via serum ALT/AST levels and histopathological analysis in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.